molecular formula C2H3NaO3S B3431303 Sodium ethenesulfonate CAS No. 9002-97-5

Sodium ethenesulfonate

Cat. No.: B3431303
CAS No.: 9002-97-5
M. Wt: 130.10 g/mol
InChI Key: BWYYYTVSBPRQCN-UHFFFAOYSA-M
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Description

Sodium ethenesulfonate (CAS 3039-83-6), with the molecular formula C₂H₃NaO₃S and molecular weight 130.09–130.10 g/mol, is a versatile sulfonate compound. It is commonly supplied as a 25% aqueous solution, appearing as a yellow viscous liquid (or colorless to pale yellow oil in pure form) with a density of 1.176–1.267 g/mL and a refractive index of 1.376–1.389 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;ethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYYTVSBPRQCN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1184-84-5 (Parent), 26101-52-0 (Parent)
Record name Sodium vinylsulfonate
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Record name Ethenesulfonic acid, sodium salt (1:1), homopolymer
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DSSTOX Substance ID

DTXSID0027513
Record name Sodium ethenesulfonate
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Ethenesulfonic acid, sodium salt (1:1)
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CAS No.

3039-83-6, 9002-97-5
Record name Sodium vinylsulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenesulfonic acid, sodium salt (1:1), homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethenesulfonic acid, sodium salt (1:1)
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Record name Sodium ethenesulfonate
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Record name Sodium ethylenesulphonate
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Record name SODIUM VINYLSULFONATE
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Biological Activity

Sodium ethenesulfonate (NaC₂H₅SO₃), also known as sodium vinylsulfonate, is an organosulfur compound that has garnered attention for its potential applications in various fields, including biochemistry and material science. Although specific biological activities of this compound are not extensively documented, its properties suggest several avenues for research and application.

This compound is a colorless, water-soluble liquid with a reactive carbon-carbon double bond. This double bond allows it to undergo nucleophilic addition reactions, making it versatile in chemical synthesis. It can be synthesized through various methods, including the reaction of vinyl sulfonic acid with sodium hydroxide or sodium carbonate.

1. Applications in Dye-Sensitized Solar Cells (DSSCs)

Recent studies have indicated that this compound can enhance the efficiency of dye-sensitized solar cells (DSSCs). The compound influences the interaction between the electrolyte and electrode surfaces, which helps reduce electron recombination and improves charge transport within the cell. This property suggests that this compound could play a significant role in energy conversion technologies.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with other sulfonic acids and their sodium salts. Below is a summary table comparing key characteristics:

CompoundSolubilityReactivityBiological Activity
This compoundHighNucleophilic additionLimited documentation
Sodium LignosulfonateHighModerateAntimicrobial properties noted
Sodium PolynaphthalenesulfonateModerateHighUsed in emulsions

Case Study: Enhancing Solar Cell Efficiency

One notable study explored the addition of this compound to DSSCs. The research demonstrated that incorporating this compound improved ion flow within the electrolyte, leading to enhanced overall cell performance. The study provided quantitative data showing increased efficiency metrics compared to control cells lacking this compound.

Research Findings on Safety and Irritation

A safety assessment indicated that this compound could cause irritation upon contact with skin or mucous membranes. This finding underscores the importance of conducting further toxicological studies to better understand its safety profile in various applications.

Scientific Research Applications

Industrial Applications

Sodium ethenesulfonate is utilized in several key industries:

  • Polymer Production:
    • Acts as a monomer for synthesizing poly(anionic) polymers and copolymers.
    • Used in the production of photoresists and ion-conductive membranes for fuel cells and dye-sensitized solar cells (DSSCs) .
  • Textile Industry:
    • Employed in textile treatments, particularly in dyeing processes to enhance color retention and stability .
  • Coatings and Paints:
    • Functions as a stabilizer and leveling agent in coatings, improving the durability and aesthetic qualities of paints .
  • Pharmaceuticals:
    • Serves as an intermediate in organic synthesis, facilitating the production of various pharmaceutical compounds .
  • Electroplating:
    • Utilized as a brightener and leveling agent in nickel baths, enhancing the quality of electroplated surfaces .
  • Personal Care Products:
    • Incorporated into cosmetics and personal care formulations for its surfactant properties .

Use in Dye-Sensitized Solar Cells (DSSCs)

Research indicates that this compound can significantly improve the efficiency of DSSCs by enhancing ion transport within the electrolyte solution. It reduces electron recombination at the electrode interface, leading to better charge transport and overall performance enhancement .

Textile Dyeing Efficiency

In textile applications, this compound has been shown to improve dye uptake and fixation on fibers. A study demonstrated that fabrics treated with this compound exhibited higher color fastness compared to untreated samples, indicating its effectiveness in dyeing processes .

Comparison with Similar Compounds

Key Properties:

  • Solubility: Highly soluble in water and methanol, but insoluble in organic solvents .
  • Reactivity: The vinyl (-CH=CH₂) group enables polymerization and copolymerization, making it a critical monomer for polyanionic polymers .
  • Applications :
    • Coatings : Used in emulsion polymerization with vinyl acetate, acrylic acid, and styrene-butadiene for industrial and marine coatings .
    • Electroplating : Acts as a brightener in nickel baths .
    • Pharmaceuticals : Intermediate in drug synthesis and ion-exchange resins .

Comparison with Similar Sulfonate Compounds

Sodium 1-Hexanesulfonate

  • Molecular Formula : C₆H₁₃NaO₃S
  • Molecular Weight : 188.22 g/mol
  • Applications : Primarily used as an ion-pairing reagent in chromatography .
  • Key Difference : Lacks the vinyl group, limiting its use in polymerization compared to sodium ethenesulfonate .

Sodium Sulfosuccinate (Docusate Sodium)

  • Molecular Formula : C₂₀H₃₇NaO₇S
  • Molecular Weight : 444.56 g/mol
  • Properties : Branched alkyl chain with ester and sulfonate groups.
  • Applications : Surfactant in pharmaceuticals (e.g., stool softener) and cosmetics .

Sodium 1-Heptanesulfonate

  • Molecular Formula : C₇H₁₅NaO₃S
  • Molecular Weight : 202.25 g/mol
  • Properties : Longer alkyl chain than sodium 1-hexanesulfonate.
  • Applications : Ion-pairing agent in analytical chemistry .
  • Key Difference : Similar to sodium 1-hexanesulfonate but with altered hydrophobicity for specialized separation techniques .

Polymerization and Copolymerization

This compound copolymerizes with monomers like vinyl acetate, ethylene, and ethenyltrimethoxysilane to form polymers for coatings, adhesives, and ion-conductive membranes. For example:

  • Copolymer with Vinyl Acetate : Used in pesticide formulations (CAS 518057-54-0), with a molecular weight of ~20,233 Da, demonstrating low toxicity and high stability .
  • Cyclic Sulfone Synthesis : Reacts with Grubbs catalyst to form 7-methyl-6,7-dihydro-5H-1,2-oxathiepine 2,2-dioxide (75% yield) and related derivatives, critical for specialty chemicals .

Q & A

Q. What are the recommended laboratory synthesis methods for Sodium ethenesulfonate?

this compound is synthesized via copolymerization with monomers like vinyl acetate and ethene. The reaction typically involves free radical initiation under controlled temperature and pH conditions. For purity, post-synthesis purification steps (e.g., dialysis or ion-exchange chromatography) are essential. Characterization via elemental analysis (C, H, S content) and NMR spectroscopy confirms structural integrity .

Q. How should this compound be characterized to verify purity and structural identity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm vinyl and sulfonate groups.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1040–1200 cm1^{-1} (S=O stretching) and 1630 cm1^{-1} (C=C stretching).
  • Elemental Analysis : Match experimental C/H/S ratios to theoretical values (C2_2H3_3NaO3_3S).
  • Chromatography : HPLC to assess purity (>95% recommended for research-grade material) .

Q. What safety protocols are critical when handling this compound in aqueous solutions?

this compound solutions (e.g., 25% in water) are light-sensitive and incompatible with strong oxidizers. Use PPE (gloves, goggles), store in amber glass at 4°C, and avoid prolonged skin contact. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How can researchers ensure reproducibility in polymerization studies using this compound?

Document exact molar ratios of comonomers, initiator type (e.g., APS/TEMED), temperature (±1°C control), and pH. Pre-degassing reagents to remove oxygen and using standardized reaction vessels (e.g., Schlenk flasks) minimizes variability. Include control experiments without this compound to isolate its effects .

Advanced Research Questions

Q. What strategies optimize this compound’s incorporation efficiency in radical copolymerization?

  • Molar Ratio Adjustment : Higher this compound feed ratios (5–10 mol%) enhance sulfonate group density but may reduce colloidal stability.
  • Initiator Selection : Redox pairs (e.g., K2_2S2_2O8_8/NaHSO3_3) improve initiation efficiency at lower temperatures.
  • pH Control : Maintain pH 6–8 to balance reactivity and avoid premature termination .

Q. How does this compound enhance the stability of polyelectrolyte complexes in biomedical applications?

Its sulfonate groups provide strong electrostatic interactions with cationic polymers (e.g., chitosan), improving mechanical stability. Studies show that hydrogels with 10–15% this compound exhibit >90% swelling retention in physiological buffers. Use dynamic light scattering (DLS) to monitor complex size and zeta potential during formulation .

Q. What methodological approaches resolve discrepancies in reported reactivity data for this compound?

  • Re-evaluate Experimental Conditions : Confirm monomer purity (via GC-MS), solvent quality (HPLC-grade water), and oxygen exclusion.
  • Advanced Spectroscopy : Use 1^1H NMR kinetics to track real-time conversion rates.
  • Meta-Analysis : Compare datasets across studies while accounting for variables like ionic strength and comonomer hydrophobicity .

Q. How can this compound be functionalized for use in humidity-sensing materials?

Graft copolymerization with hydrophilic monomers (e.g., acrylamide) enhances water absorption. Electrospinning into nanofibers with 20–30 wt% this compound increases surface area, improving response times (<10 s). Characterize via impedance spectroscopy at 20–90% relative humidity .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) for IC50_{50} determination. Account for batch variability via mixed-effects models. Include negative controls (e.g., sulfonate-free analogs) to isolate toxicity mechanisms .

Q. How do computational models predict this compound’s behavior in catalytic systems?

Density Functional Theory (DFT) simulations model sulfonate group interactions with metal catalysts (e.g., Pd in Heck reactions). Parameters like charge distribution and bond dissociation energies (BDEs) correlate with experimental turnover frequencies (TOFs). Validate models using XPS or EXAFS data .

Data Management & Reporting

Q. What guidelines ensure rigorous reporting of this compound-based polymer studies?

Follow journal-specific protocols (e.g., Beilstein guidelines):

  • Experimental Details : Specify initiator concentrations, reaction times, and purification steps.
  • Supporting Information : Provide raw NMR/FTR spectra, GPC traces, and DSC/TGA data.
  • Data Reproducibility : Include triplicate measurements with standard deviations .

Q. How should researchers address confounding variables in studies involving this compound’s electrochemical properties?

Control for ionic strength (using buffer solutions), electrode history (pre-treatment protocols), and temperature. Use multivariate ANOVA to isolate the compound’s effects from environmental factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium ethenesulfonate
Reactant of Route 2
Sodium ethenesulfonate

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